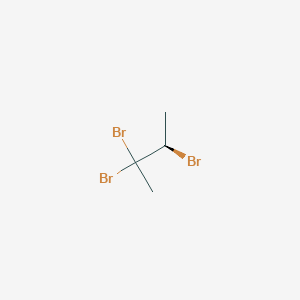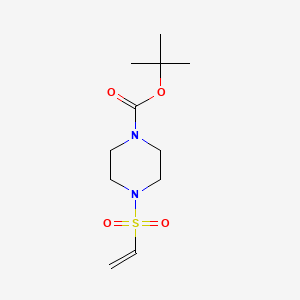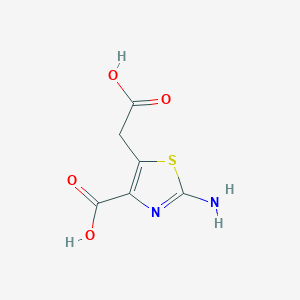
2,2,3-Tribromo-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Tribromo-butane is an organic compound with the molecular formula C₄H₇Br₃ It is a halogenated derivative of butane, characterized by the presence of three bromine atoms attached to the carbon atoms in the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,3-Tribromo-butane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br₂) to butane under controlled conditions. The reaction typically requires a catalyst, such as iron bromide (FeBr₃), to facilitate the bromination process. The reaction is carried out at a temperature range of 50-70°C to ensure the selective bromination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves a similar bromination process but on a larger scale. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Tribromo-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to butane by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Reduction: Formation of butane.
Applications De Recherche Scientifique
2,2,3-Tribromo-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of 2,2,3-tribromo-butane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic addition reactions, making it a useful reagent in organic synthesis. The pathways involved include the formation of carbon-bromine bonds and the subsequent substitution or elimination reactions.
Comparaison Avec Des Composés Similaires
- 1,2,3-Tribromo-butane
- 1,1,2-Tribromo-butane
- 2,2,4-Tribromo-butane
Comparison: 2,2,3-Tribromo-butane is unique due to the specific positioning of the bromine atoms on the butane chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other tribromo-butane isomers, this compound may exhibit different physical and chemical properties, such as boiling point, density, and reactivity towards nucleophiles and bases.
Propriétés
Formule moléculaire |
C4H7Br3 |
|---|---|
Poids moléculaire |
294.81 g/mol |
Nom IUPAC |
(3R)-2,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3/t3-/m1/s1 |
Clé InChI |
JDWNTZIECWWBAO-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C(C)(Br)Br)Br |
SMILES canonique |
CC(C(C)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)



![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)


![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)



